molecular formula C19H14N2O B2779549 (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole CAS No. 2095128-11-1

(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B2779549
CAS No.: 2095128-11-1
M. Wt: 286.334
InChI Key: OYXOYKBPSDLDAZ-ZWKOTPCHSA-N
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Description

(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that features a quinoline moiety fused to an indeno-oxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common method includes the cyclization of a quinoline derivative with an indeno-oxazole precursor under specific conditions. The reaction often requires the use of catalysts such as palladium or copper and may involve steps like nucleophilic substitution, cycloaddition, and oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of solvents like ethanol or methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions include various quinoline and indeno-oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound can intercalate into DNA, disrupting its function, or bind to specific proteins, altering their activity. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]thiazole: Similar structure but contains a sulfur atom instead of oxygen.

    (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]imidazole: Contains a nitrogen atom in place of oxygen.

Uniqueness

(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is unique due to its specific combination of quinoline and indeno-oxazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3aS,8bR)-2-quinolin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c1-3-7-14-13(6-1)11-17-18(14)21-19(22-17)16-10-9-12-5-2-4-8-15(12)20-16/h1-10,17-18H,11H2/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXOYKBPSDLDAZ-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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